L-Histidine, 1-(2-hydroxypropyl)-

Description

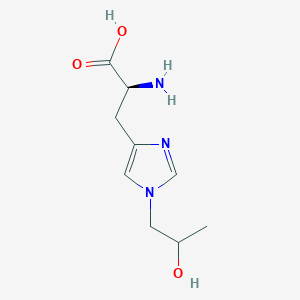

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-[1-(2-hydroxypropyl)imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-6(13)3-12-4-7(11-5-12)2-8(10)9(14)15/h4-6,8,13H,2-3,10H2,1H3,(H,14,15)/t6?,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXBYZHHKKFMSN-XDKWHASVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(N=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C=C(N=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002224 | |

| Record name | 1-(2-Hydroxypropyl)histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81790-79-6 | |

| Record name | N-3'-(2-Hydroxypropyl)histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081790796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxypropyl)histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Rationale for Investigating N τ 2 Hydroxypropyl Histidine

Synthetic Pathways and Methodologies

The primary approach to synthesizing N(τ)-(2-hydroxypropyl)histidine involves the alkylation of the histidine imidazole ring. rsc.org Due to the presence of two reactive nitrogen atoms in the imidazole ring (N(τ) and N(π)), regioselective synthesis is a key challenge. nih.gov For steric reasons, alkylation is generally favored at the N(τ) position. rsc.org

A common and effective strategy for the synthesis of N(τ)-(2-hydroxypropyl)histidine involves a multi-step process starting with protected L-histidine. rsc.org Protecting the α-amino and carboxyl groups is essential to prevent side reactions and direct the alkylation to the imidazole ring.

A reported synthesis pathway employs N(α)-benzyloxycarbonyl-L-histidine methyl ester as the starting protected derivative. rsc.org To enhance the nucleophilicity of the imidazole ring and direct the alkylation, its silver salt is prepared. rsc.org The reaction of this silver salt with a suitable 2-hydroxypropylating agent precursor, such as bromoacetone, selectively introduces the desired carbon backbone at the N(τ) position. rsc.org This reaction is typically carried out in a solvent like dry dimethyl sulphoxide (DMSO) in the dark. rsc.org The initial product is the N(τ)-(2-oxopropyl)histidine derivative. rsc.org Subsequent reduction of the ketone group, commonly achieved using sodium borohydride, yields the target N(τ)-(2-hydroxypropyl)histidine derivative as a mixture of diastereoisomers. rsc.org The final step involves the removal of the protecting groups to yield the free amino acid. rsc.org

The choice of protecting groups is critical. Besides the benzyloxycarbonyl group, the tert-butyloxycarbonyl (Boc) group is also widely used for protecting the amino function of histidine. nih.gov The selection of protecting groups can influence the regioselectivity of the alkylation on the imidazole ring. nih.gov

Table 1: Key Reagents in the Synthesis of N(τ)-(2-hydroxypropyl)histidine This table is generated based on the synthesis described in the text.

| Reagent | Role | Reference |

|---|---|---|

| N(α)-Benzyloxycarbonyl-L-histidine methyl ester | Protected histidine starting material | rsc.org |

| Silver(I) oxide | To form the silver salt of the protected histidine | rsc.org |

| Bromoacetone | Alkylating agent precursor | rsc.org |

| Sodium borohydride | Reducing agent (ketone to alcohol) | rsc.org |

| Dimethyl sulphoxide (DMSO) | Reaction solvent | rsc.org |

The synthesis of N(τ)-(2-hydroxypropyl)histidine via the reduction of an oxopropyl intermediate inherently produces a mixture of diastereoisomers. rsc.org This is because the reduction of the ketone creates a new chiral center at the 2-position of the propyl group, in addition to the existing chiral center in the L-histidine backbone.

Achieving stereoselective synthesis, which would yield a single diastereoisomer, requires more complex strategies. While specific methods for the stereoselective synthesis of N(τ)-(2-hydroxypropyl)histidine are not extensively detailed in the provided context, general approaches in amino acid chemistry often involve the use of chiral auxiliaries or stereoselective catalysts. For related compounds, stereocontrolled construction can start from a chiral precursor like Garner's aldehyde to establish the desired stereocenters. elsevierpure.com Such methods could theoretically be adapted to control the stereochemistry of the 2-hydroxypropyl side chain during its introduction or formation.

The efficiency of the synthesis of N(τ)-(2-hydroxypropyl)histidine is dependent on carefully controlled reaction conditions. The alkylation step is particularly sensitive. For instance, the reaction of the silver salt of N(α)-benzyloxycarbonyl-L-histidine methyl ester with bromoacetone in DMSO yielded the N(τ)-(2-oxopropyl) derivative in a 44% yield after chromatography. rsc.org

Key parameters for optimization include:

Solvent: Dry, aprotic solvents like DMSO or dimethylformamide (DMF) are often preferred for this type of alkylation.

Temperature: The reaction is typically conducted at ambient temperature, with measures taken to avoid light, which could decompose the silver salt or the alkylating agent. rsc.org

Stoichiometry: A slight excess of the alkylating agent is used to ensure complete conversion of the histidine derivative. rsc.org

Purification: Chromatographic methods are essential for isolating the desired N(τ)-isomer from any N(π)-isomer that may have formed and from other reaction byproducts. rsc.org

Deep learning models and curated reaction datasets are emerging as powerful tools for predicting reaction yields and optimizing conditions for a wide range of chemical transformations, which could be applied to this synthesis in the future. nih.gov

Table 2: Reported Yield for a Key Synthetic Step This table is generated based on the synthesis described in the text.

| Reaction Step | Product | Reported Yield | Reference |

|---|---|---|---|

| Alkylation of N(α)-benzyloxycarbonyl-L-histidine methyl ester silver salt with bromoacetone | N(α)-Benzoyloxycarbonyl-N(τ)-(2-oxopropyl)-L-histidine methyl ester | 44% (after chromatography) | rsc.org |

Post-Synthetic Modifications and Analog Generation

Once N(τ)-(2-hydroxypropyl)histidine is synthesized, it can be further modified to create analogues for specific applications, such as for use as internal standards in mass spectrometry or for structure-activity relationship (SAR) studies. rsc.orgrsc.orgnih.gov

Deuterated analogues of N(τ)-(2-hydroxypropyl)histidine are particularly valuable as internal standards for quantitative analysis by gas chromatography-mass spectrometry (GC-MS). rsc.org The synthesis of these analogues follows the same pathway as the non-deuterated compound, but with the use of a deuterated alkylating agent. rsc.org

For example, N(τ)-(2-hydroxy[2H5]propyl)histidine has been synthesized by using bromo[2H5]acetone in place of bromoacetone. rsc.org The reaction with the protected histidine silver salt proceeds similarly, followed by reduction and deprotection, to yield the desired deuterated product. rsc.orgrsc.org This method allows for the stable incorporation of deuterium (B1214612) atoms into the hydroxypropyl side chain. rsc.org

To explore structure-activity relationships (SAR), the N(τ)-(2-hydroxypropyl)histidine molecule can be systematically modified at various positions. nih.govnih.gov While specific SAR studies on this exact compound are not detailed, the principles of such studies involve creating a library of related compounds and evaluating their biological activity.

Potential modifications could include:

Alterations to the Hydroxypropyl Group: The hydroxyl group could be esterified or etherified, or its position on the propyl chain could be changed to investigate its importance for biological interactions.

Modification of the Imidazole Ring: Other substituents could be introduced onto the second nitrogen (N(π)) or the carbon atoms of the imidazole ring, although this would require different synthetic strategies, likely involving pre-functionalized histidine precursors.

Changes to the Amino Acid Backbone: The α-amino or carboxyl groups could be derivatized, for example, by acylation or esterification, to probe their role in the molecule's activity.

Such studies are crucial in medicinal chemistry for optimizing the potency and selectivity of bioactive compounds. nih.gov

Green Chemistry Approaches in N(τ)-(2-hydroxypropyl)histidine Synthesis

While traditional synthetic routes to N(τ)-(2-hydroxypropyl)histidine have been established, modern chemistry places a strong emphasis on the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Although specific literature detailing green chemistry approaches for the synthesis of N(τ)-(2-hydroxypropyl)histidine is not extensive, general strategies applied to similar imidazole-based compounds can be considered.

The pursuit of more environmentally benign synthetic methods is a continuous effort in chemical research. For the synthesis of N(τ)-(2-hydroxypropyl)histidine, several green chemistry principles could be applied to improve upon traditional methods. These include the use of safer solvents, alternative energy sources, and biocatalysis.

One of the primary areas for green improvement is the replacement of conventional organic solvents with more eco-friendly alternatives. Water is often considered the ideal green solvent due to its non-toxic nature, abundance, and non-flammability. nih.gov Research on the synthesis of other imidazole hybrids has demonstrated the feasibility of conducting reactions in aqueous media, sometimes enhanced by adjusting the pH. nih.gov Exploring the solubility and reactivity of protected histidine derivatives and propylene (B89431) oxide or its precursors in water or other green solvents like ethanol (B145695) or isopropanol (B130326) could lead to a greener synthesis of N(τ)-(2-hydroxypropyl)histidine.

The use of alternative energy sources such as microwave irradiation or ultrasonication can also contribute to a greener process. These methods can significantly reduce reaction times, and in some cases, improve product yields and reduce the formation of byproducts. nih.gov For instance, microwave-assisted synthesis has been shown to enhance the yields of imidazole hybrids in a fraction of the time required by conventional heating. nih.gov Applying these techniques to the alkylation of histidine could offer a more energy-efficient route to N(τ)-(2-hydroxypropyl)histidine.

Furthermore, the field of biocatalysis offers promising avenues for the green synthesis of amino acid derivatives. Enzymes operate under mild conditions of temperature and pH, often in aqueous environments, and exhibit high specificity, which can reduce the need for protecting groups and minimize waste. While specific enzymes for the direct synthesis of N(τ)-(2-hydroxypropyl)histidine have not been identified, the broader field of enzymatic crosslinking and modification of histidine residues in peptides is an active area of research. rsc.org The exploration of engineered enzymes or screening of natural biocatalysts could potentially lead to a highly efficient and environmentally friendly enzymatic synthesis of this compound.

Another key aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The choice of the alkylating agent and the reaction conditions plays a crucial role here. For example, the direct use of propylene oxide as the alkylating agent would, in principle, have 100% atom economy as it adds directly to the histidine side chain. However, managing its reactivity and selectivity in a green solvent system would be a key challenge to overcome.

The table below summarizes potential green chemistry approaches that could be investigated for the synthesis of N(τ)-(2-hydroxypropyl)histidine.

| Green Chemistry Principle | Potential Application in N(τ)-(2-hydroxypropyl)histidine Synthesis | Potential Benefits |

| Safer Solvents | Replacement of traditional organic solvents with water, ethanol, or other bio-based solvents. | Reduced toxicity, improved safety profile, lower environmental impact. |

| Energy Efficiency | Use of microwave irradiation or ultrasonication to accelerate the reaction. | Shorter reaction times, potentially higher yields, reduced energy consumption. |

| Use of Renewable Feedstocks | L-histidine is a naturally occurring amino acid. | Utilization of a bio-based starting material. |

| Catalysis | Exploration of biocatalysts (enzymes) or other green catalysts to facilitate the alkylation. | High selectivity, mild reaction conditions, reduced waste. |

| Atom Economy | Optimization of the reaction to maximize the incorporation of the alkylating agent into the product. | Minimized byproduct formation, reduced waste. |

The development of a truly green synthesis for N(τ)-(2-hydroxypropyl)histidine would likely involve a combination of these approaches, tailored to optimize both the chemical efficiency and the environmental footprint of the process.

Advanced Structural Elucidation and Analytical Characterization

Spectroscopic Analysis of N(τ)-(2-hydroxypropyl)histidine

Spectroscopy is a cornerstone in the structural elucidation of N(τ)-(2-hydroxypropyl)histidine, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. For N(τ)-(2-hydroxypropyl)histidine, both ¹H and ¹³C NMR are employed to map the connectivity of atoms.

In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons on the imidazole (B134444) ring of histidine have characteristic chemical shifts that can be used to distinguish between the τ and π tautomers. nih.gov In the case of N(τ)-(2-hydroxypropyl)histidine, the presence of the 2-hydroxypropyl group introduces additional signals. The protons of the methyl group, the methylene (B1212753) group, and the methine group of the hydroxypropyl substituent will each have distinct chemical shifts and coupling patterns, confirming the presence and structure of this substituent.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in N(τ)-(2-hydroxypropyl)histidine will give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The chemical shifts of the imidazole ring carbons are particularly informative for identifying the site of substitution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Histidine Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imidazole C2-H | ~7.90 | ~138.3 |

| Imidazole C4-H | ~7.09 | ~120.0 |

| α-CH | ~3.99 | ~57.3 |

| β-CH₂ | ~3.13 - 3.26 | ~30.1 |

| 2-hydroxypropyl CH₃ | Variable | Variable |

| 2-hydroxypropyl CH₂ | Variable | Variable |

| 2-hydroxypropyl CH | Variable | Variable |

| Note: The chemical shifts for the 2-hydroxypropyl group are dependent on the specific isomer and experimental conditions. Data for the histidine moiety is based on publicly available information for L-Histidine at pH 7.0. nih.govhmdb.cabmrb.io |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of N(τ)-(2-hydroxypropyl)histidine and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

In a typical MS experiment, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z). The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the intact N(τ)-(2-hydroxypropyl)histidine molecule.

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure. In MS/MS, the molecular ion is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. For N(τ)-(2-hydroxypropyl)histidine, characteristic fragmentation would involve the loss of the 2-hydroxypropyl group, the loss of water, and cleavage of the imidazole ring, providing definitive evidence for the structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. okstate.edu The IR spectrum of N(τ)-(2-hydroxypropyl)histidine will show characteristic absorption bands for the various functional groups present. These include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

N-H stretch: Bands in the region of 3100-3500 cm⁻¹ corresponding to the amine and imidazole N-H groups.

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ from the aliphatic and aromatic C-H bonds.

C=O stretch: A strong band around 1600-1700 cm⁻¹ from the carboxylic acid group.

C=C and C=N stretches: Bands in the region of 1400-1600 cm⁻¹ from the imidazole ring. nih.gov

C-N stretch: A band around 1100 cm⁻¹ can be indicative of the imidazole ring's protonation state. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The imidazole ring of histidine has a characteristic UV absorption maximum. The addition of the 2-hydroxypropyl group to the imidazole ring may cause a slight shift in the absorption maximum, which can be used to monitor the modification reaction.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating N(τ)-(2-hydroxypropyl)histidine from any unreacted starting materials or byproducts and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of N(τ)-(2-hydroxypropyl)histidine, reversed-phase HPLC is often employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The purity of a sample of N(τ)-(2-hydroxypropyl)histidine can be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, such as a UV detector. A pure sample should ideally give a single, sharp peak. The presence of other peaks would indicate the presence of impurities. By comparing the peak area of the main compound to the total area of all peaks, the purity can be calculated.

Quantitative analysis can be performed by creating a calibration curve using standards of known concentration. This allows for the determination of the exact concentration of N(τ)-(2-hydroxypropyl)histidine in a sample. Challenges in HPLC analysis of histidine and its derivatives can arise due to their polar nature, sometimes requiring specific derivatization or specialized columns for optimal separation. researchgate.netsielc.comjocpr.com

Table 2: Typical HPLC Parameters for Amino Acid Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (Reversed-Phase) or HILIC |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 210-220 nm |

| Injection Volume | 5 - 20 µL |

| Note: These are general parameters and may need to be optimized for the specific analysis of N(τ)-(2-hydroxypropyl)histidine. |

Capillary Electrophoresis (CE) for Separation and Detection

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge and size. It is a powerful tool for the analysis of amino acids and their derivatives. nih.gov In CE, a sample is introduced into a narrow capillary filled with an electrolyte solution, and a high voltage is applied. The different components of the sample migrate through the capillary at different rates, allowing for their separation.

CE offers several advantages for the analysis of N(τ)-(2-hydroxypropyl)histidine, including high efficiency, short analysis times, and the requirement for only very small sample volumes. The separation can be optimized by adjusting parameters such as the pH of the buffer, the applied voltage, and the use of additives to the electrolyte. nih.gov Detection is typically performed using UV-Vis absorbance. CE can be used for both qualitative and quantitative analysis and is particularly useful for assessing the purity of the compound. mdpi.com

Advanced Diffraction Techniques for Solid-State Structure

X-ray Crystallography of N(τ)-(2-hydroxypropyl)histidine

No published data is currently available for the single-crystal X-ray diffraction of N(τ)-(2-hydroxypropyl)histidine. Therefore, crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound cannot be provided.

Powder X-ray Diffraction (PXRD) for Crystalline Form Characterization

No published powder X-ray diffraction patterns or related data for N(τ)-(2-hydroxypropyl)histidine are available in the current scientific literature. Characterization of its crystalline form, including the identification of polymorphs, through PXRD has not been reported.

Biochemical and Molecular Interaction Studies

Effects on Enzymatic Reactions and Catalytic Mechanisms

The introduction of a 2-hydroxypropyl group to the L-histidine molecule can influence its interaction with enzymes that typically utilize or modify histidine.

Interaction with Histidine-Modifying Enzymes (e.g., Histidine Decarboxylase, Histidase)

Histidine decarboxylase is a key enzyme that converts L-histidine to histamine, a biogenic amine with diverse physiological roles. nih.govnih.govnih.gov The substrate specificity of histidine decarboxylase is crucial for its function. While direct studies on the interaction of L-Histidine, 1-(2-hydroxypropyl)- with histidine decarboxylase are not extensively documented, the structural modification of the imidazole (B134444) ring, the primary recognition site for the enzyme, suggests a potential for altered binding or inhibition. The addition of the 2-hydroxypropyl group at the N-1 position of the imidazole ring could sterically hinder the proper orientation of the substrate within the enzyme's active site, potentially acting as a competitive inhibitor.

Similarly, histidase (also known as histidine ammonia-lyase) is the initial enzyme in the primary catabolic pathway of histidine, converting it to urocanic acid. nih.govnih.govwikipedia.org The catalytic mechanism of histidase also relies on specific interactions with the imidazole and amino groups of histidine. The modification at the N-1 position of the imidazole ring in L-Histidine, 1-(2-hydroxypropyl)- would likely disrupt the necessary electronic and steric environment for the deamination reaction catalyzed by histidase, potentially inhibiting its activity.

Influence on Enzyme Active Site Dynamics

The imidazole side chain of histidine plays a critical role in the active sites of many enzymes, often acting as a general acid-base catalyst or a nucleophile. nih.govnih.gov The modification of the imidazole ring in L-Histidine, 1-(2-hydroxypropyl)- could alter the pKa of the remaining imidazole nitrogen and introduce a new hydrogen-bonding moiety (the hydroxyl group). If this modified amino acid were incorporated into a peptide or protein, it could significantly impact the dynamics and catalytic efficiency of the enzyme's active site. For instance, the altered pKa could affect the proton transfer capabilities of the imidazole ring, a crucial step in many enzymatic reactions. The presence of the flexible 2-hydroxypropyl group could also introduce new conformational possibilities within the active site, potentially leading to either enhanced or diminished catalytic activity depending on the specific enzyme.

Role in Metal Ion Chelation and Coordination Chemistry

The imidazole side chain of histidine is a primary site for metal ion coordination in a vast number of metalloproteins. nih.govmdpi.com The modification of this side chain in L-Histidine, 1-(2-hydroxypropyl)- is expected to significantly influence its metal-binding properties.

Investigation of Metal-Binding Affinity and Selectivity

L-histidine is a versatile ligand, capable of coordinating with various metal ions through its amino group, carboxyl group, and the nitrogen atoms of the imidazole ring. csulb.edu The addition of the 2-hydroxypropyl group at the N-1 position of the imidazole ring introduces a new potential coordination site—the hydroxyl oxygen. This modification could alter both the affinity and selectivity of the molecule for different metal ions. For instance, the presence of the hydroxyl group might enhance the binding affinity for certain metal ions that favor coordination with oxygen-containing ligands. arxiv.org Studies on similar multihistidine peptides have demonstrated selectivity in metal binding, with different metal ions favoring distinct coordination modes. rsc.org The specific coordination geometry and stability of metal complexes with L-Histidine, 1-(2-hydroxypropyl)- would depend on the nature of the metal ion and the solution conditions. nih.govelifesciences.org

Table 1: Potential Coordination Sites of L-Histidine and L-Histidine, 1-(2-hydroxypropyl)- for Metal Ions

| Compound | Amino Group (N) | Carboxyl Group (O) | Imidazole N(π) | Imidazole N(τ) | Hydroxyl Group (O) |

| L-Histidine | ✓ | ✓ | ✓ | ✓ | |

| L-Histidine, 1-(2-hydroxypropyl)- | ✓ | ✓ | Blocked | ✓ | ✓ |

This table is illustrative and based on the chemical structures. Actual coordination is dependent on various factors.

Spectroscopic Probing of Metal-N(τ)-(2-hydroxypropyl)histidine Complexes

Various spectroscopic techniques can be employed to investigate the coordination of metal ions with L-Histidine, 1-(2-hydroxypropyl)-. researchgate.netunibas.it

UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum upon addition of a metal ion can indicate the formation of a complex and provide information about the coordination environment of the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the specific atoms involved in metal coordination by observing changes in their chemical shifts upon complexation.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II), EPR can provide detailed information about the geometry and electronic structure of the metal coordination sphere.

Infrared (IR) and Raman Spectroscopy: These techniques can probe changes in the vibrational frequencies of the functional groups (e.g., carboxyl, amino, hydroxyl) upon metal binding, further elucidating the coordination mode.

By applying these spectroscopic methods, researchers can determine the stoichiometry, stability constants, and three-dimensional structures of the metal complexes formed with L-Histidine, 1-(2-hydroxypropyl)-, providing insights into how this modification influences the coordination chemistry of histidine.

Computational Modeling of Metal-Ligand Interactions

While direct computational modeling studies specifically targeting L-Histidine, 1-(2-hydroxypropyl)- are not extensively available in public literature, a robust understanding of its potential metal-ligand interactions can be extrapolated from the comprehensive computational analyses of its parent compound, L-histidine, and related N-substituted derivatives.

Computational studies, primarily using density functional theory (DFT), have extensively mapped the coordination chemistry of L-histidine with various divalent transition metal ions such as Cu(II), Zn(II), Ni(II), Co(II), and Fe(II). mdpi.comresearchgate.netresearchgate.net These studies reveal that L-histidine can act as a versatile tridentate ligand, coordinating with metal ions through the nitrogen atom of the amino group, a carboxylate oxygen, and, crucially, one of the nitrogen atoms (Nτ or Nπ) of the imidazole side chain. mdpi.com The formation of stable octahedral complexes is a common motif, particularly when two histidine ligands coordinate to a single metal center. mdpi.comresearchgate.net

The introduction of a 1-(2-hydroxypropyl) group onto the Nτ position of the imidazole ring is expected to significantly modulate these interactions in several ways:

Steric Hindrance: The bulky 2-hydroxypropyl group would introduce considerable steric hindrance around the Nτ nitrogen. This could impede the typical tridentate coordination mode observed with unsubstituted L-histidine, potentially favoring bidentate coordination or altering the geometry of the resulting metal complex.

Electronic Effects: The alkyl group is an electron-donating group, which would increase the electron density on the imidazole ring. This could, in principle, enhance the Lewis basicity of the Nπ nitrogen, making it a stronger coordinator for metal ions. Computational studies on Nδ-methyl histidine (a comparable N-substituted derivative) in the context of cytochrome c peroxidase have shown that such substitution has a tangible impact on the electronic structure and reduction potential of the heme iron center. nih.gov

New Coordination Possibilities: The hydroxyl group on the propyl substituent introduces a new potential coordination site. This oxygen atom could participate in the coordination sphere of the metal ion, potentially leading to novel complex geometries not observed with L-histidine.

To illustrate the foundational interactions from which the behavior of L-Histidine, 1-(2-hydroxypropyl)- can be inferred, the following table summarizes typical coordination parameters for L-histidine with various metal ions, as derived from computational models.

| Metal Ion | Typical Coordination Geometry | Key Interacting Atoms of L-Histidine | Reference |

| Cu(II) | Square Planar / Distorted Octahedral | Amino (N), Carboxyl (O), Imidazole (N) | mdpi.com |

| Zn(II) | Tetrahedral / Octahedral | Amino (N), Carboxyl (O), Imidazole (N) | mdpi.comresearchgate.net |

| Ni(II) | Octahedral | Amino (N), Carboxyl (O), Imidazole (N) | researchgate.net |

These foundational models provide a critical baseline for future computational studies that could precisely delineate the structural and energetic consequences of the 1-(2-hydroxypropyl) substitution on the metal-coordinating properties of L-histidine.

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The modification of the L-histidine side chain with a 1-(2-hydroxypropyl) group alters its chemical properties, which in turn influences its interactions with biological macromolecules.

Direct binding studies of L-Histidine, 1-(2-hydroxypropyl)- with specific protein receptors or transport systems are not widely documented. However, evidence of its interaction with proteins comes from toxicology and biomarker research. The compound N-3'-(2-hydroxypropyl)histidine (which corresponds to the Nτ-substituted isomer) has been identified in hemoglobin isolated from rats and humans exposed to propylene (B89431) oxide. This indicates that the compound can form a stable adduct with this protein.

The study focused on the quantification of this adduct as a biomarker of exposure, rather than the specific kinetics or thermodynamics of the binding interaction itself. The formation of this adduct demonstrates that the molecule can exist within a biological system and covalently bind to protein structures, in this case, likely through the alkylation of the histidine residues within the hemoglobin protein by propylene oxide.

The bacterial periplasmic histidine-binding protein (HisJ) is a classic model for studying amino acid-protein interactions. nih.gov In HisJ, the imidazole ring of histidine is crucial for binding, forming multiple hydrogen bonds and hydrophobic interactions within the binding pocket. nih.gov The addition of the 2-hydroxypropyl group would likely disrupt these specific interactions, suggesting that L-Histidine, 1-(2-hydroxypropyl)- would have a significantly different binding profile compared to L-histidine with such transport proteins.

The presence of the 1-(2-hydroxypropyl) group can modulate protein-ligand interactions both directly and allosterically. As seen in the case of hemoglobin, the covalent modification of a histidine residue to form L-Histidine, 1-(2-hydroxypropyl)- is a profound modulation of the protein's structure. Such a modification can alter the protein's ability to bind its natural ligands. For instance, histidine residues in hemoglobin are critical for the binding of heme and the allosteric regulation of oxygen affinity. nih.gov The alkylation of these residues would be expected to disrupt these functions.

In a more general sense, histidine residues are frequently found in the active sites of enzymes and at protein-protein interfaces. The introduction of a bulky and hydrophilic 2-hydroxypropyl group could:

Block Ligand Access: The substituent could physically obstruct the binding of other ligands to a protein's active or allosteric site.

Alter Binding Site Polarity: The hydroxyl group adds polarity, which could change the nature of the binding pocket and affect the affinity for hydrophobic or hydrophilic ligands.

Disrupt Hydrogen Bonding Networks: The native histidine imidazole ring often acts as both a hydrogen bond donor and acceptor. N-alkylation removes one of these capabilities, altering the intricate network of hydrogen bonds that often dictates molecular recognition. Studies on engineered histidine tags in proteins have shown that the strategic placement and modification of histidine residues can be used to control protein conjugation and, consequently, biological activity. researchgate.net

The impact of L-Histidine, 1-(2-hydroxypropyl)- on membrane interactions and permeability has not been directly studied. However, insights can be drawn from studies on L-histidine and its other derivatives. Histidine residues play important roles in the function of transmembrane proteins, often acting as pH sensors due to the pKa of the imidazole ring being close to physiological pH. wikipedia.org

The addition of a 2-hydroxypropyl group would be expected to increase the hydrophilicity and size of the L-histidine molecule. This could have several consequences for membrane interactions:

Decreased Passive Permeability: The increased polarity due to the hydroxyl group would likely decrease the molecule's ability to passively diffuse across the hydrophobic lipid bilayer of cell membranes.

Altered Transporter Affinity: Amino acid transporters that recognize L-histidine might not recognize the 1-(2-hydroxypropyl) derivative, or may transport it with much lower efficiency due to the steric bulk and altered chemical properties of the side chain. Studies on other membrane-permeable L-histidine analogs, such as N-acetyl-histidine, have been used to overcome the transport limitations of the parent amino acid. nih.gov

Potential for Membrane Destabilization at High Concentrations: While speculative, peptides containing multiple histidine residues have been shown to permeabilize cell membranes, particularly at acidic pH. It is possible that at high concentrations, the amphipathic nature of L-Histidine, 1-(2-hydroxypropyl)- could lead to some level of interaction with the membrane surface, though this is unlikely to be a primary biological effect.

Research on histidine-containing dipeptides has shown they can protect endothelial and epithelial cell barriers, influencing membrane integrity and permeability. The methylation of histidine in these dipeptides was found to be more effective than histidine alone in ameliorating induced barrier disruption, indicating that N-substitution on the imidazole ring can have significant effects on membrane-related functions.

Analytical Method Development for N τ 2 Hydroxypropyl Histidine Detection and Quantification

Electrochemical Sensor Development

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of N(τ)-(2-hydroxypropyl)histidine. These devices translate the chemical interaction between the analyte and the sensor surface into a measurable electrical signal.

Design of Novel Sensing Platforms for Specific Detection

The design of novel sensing platforms is paramount for achieving high selectivity and sensitivity in the detection of N(τ)-(2-hydroxypropyl)histidine. One innovative approach involves the use of molecularly imprinted polymers (MIPs). For instance, a novel electrochemical sensor for histidine was developed by electropolymerizing o-aminophenol and m-dihydroxy benzene (B151609) on a glassy carbon electrode, using histidine as a template molecule. rsc.org This method creates specific recognition sites for the target molecule, and a similar strategy could be adapted for N(τ)-(2-hydroxypropyl)histidine.

Another advanced platform utilizes nanomaterials to enhance sensor performance. Gold nanoparticles-graphene nanosheets (GNPs-GNSs) composites have been employed to fabricate a sensitive aptasensor for L-histidine. rsc.orgbuaa.edu.cnresearchgate.net The large surface area and excellent conductivity of the GNPs-GNSs composite provide a suitable platform for immobilizing a greater number of recognition elements, such as aptamers, leading to an expanded linear detection range and a lower detection limit. buaa.edu.cn The modification of the histidine molecule with a 2-hydroxypropyl group would necessitate the development of a new aptamer specific to this derivative to ensure selective detection.

The following table summarizes the performance of some recently developed electrochemical sensors for L-histidine, which could serve as a benchmark for the development of sensors for N(τ)-(2-hydroxypropyl)histidine.

| Sensing Platform | Linear Range | Detection Limit | Reference |

| Molecularly Imprinted Copolymer on Glassy Carbon Electrode | 0.005 - 10.0 μM | 0.9 nM | rsc.org |

| Gold Nanoparticles-Graphene Nanosheets Composite with Aptamer | 10 pM - 10 mM | 0.1 pM | buaa.edu.cn |

| DNAzyme on Gold Electrode | 1 nM - 10 μM | Not Specified | nih.gov |

| DNAzyme on Gold Nanoparticle Modified Electrode | 0.1 pM - 50 nM | 0.1 pM | nih.gov |

Mechanisms of Electrochemical Recognition and Signal Transduction

The mechanisms of electrochemical recognition and signal transduction are diverse and depend on the specific design of the sensor. In the case of molecularly imprinted polymer-based sensors, the recognition is based on the complementary shape and chemical functionality of the imprinted cavities with the target analyte. The binding of N(τ)-(2-hydroxypropyl)histidine to these cavities would alter the electrochemical properties of the sensor, leading to a measurable change in current or potential.

For aptamer-based sensors, the recognition mechanism relies on the high specificity of the aptamer for its target. The binding of N(τ)-(2-hydroxypropyl)histidine to its specific aptamer can induce a conformational change in the aptamer structure. rsc.orgresearchgate.net This change can be transduced into an electrochemical signal in several ways. For example, if the aptamer is labeled with a redox probe like ferrocene (B1249389), the conformational change can alter the distance between the probe and the electrode surface, thereby affecting the electron transfer rate and the resulting electrochemical signal. nih.gov

In another approach, DNAzymes that are dependent on L-histidine for their self-cleavage activity have been used. nih.gov The presence of L-histidine triggers the cleavage of the DNAzyme, which in turn allows a ferrocene tag to approach the electrode and generate a signal. nih.gov A similar DNAzyme could potentially be engineered to be specific for N(τ)-(2-hydroxypropyl)histidine.

Biosensor Design and Application

Biosensors utilize biological recognition elements to achieve high selectivity and sensitivity. The development of biosensors for N(τ)-(2-hydroxypropyl)histidine can be approached through various strategies, including enzyme-linked assays and aptamer-based sensing.

Enzyme-Linked Assays for Derivative Detection

While specific enzyme-linked immunosorbent assays (ELISAs) for N(τ)-(2-hydroxypropyl)histidine are not readily reported, the principle of ELISA can be adapted for its detection. This would involve the production of antibodies that specifically recognize the N(τ)-(2-hydroxypropyl)histidine structure. An enzyme-linked aptamer assay (ELAA) is another possibility, where an aptamer specific to the target is used instead of an antibody. This approach has been successfully used for the detection of other small molecules and could be a viable strategy for N(τ)-(2-hydroxypropyl)histidine.

Aptamer-Based Sensing Strategies

Aptamers, which are single-stranded DNA or RNA molecules, can be selected to bind with high affinity and specificity to a wide range of targets, including small molecules. nih.govmdpi.commdpi.com Aptamer-based sensors, or aptasensors, have emerged as a promising platform for biosensing due to their stability, ease of synthesis, and modification. buaa.edu.cn

The development of an aptasensor for N(τ)-(2-hydroxypropyl)histidine would first require the in vitro selection of an aptamer that specifically binds to this molecule. Once a specific aptamer is identified, it can be integrated into various sensing platforms. For example, the aptamer can be immobilized on an electrode surface for electrochemical detection, as described in the previous section. rsc.orgresearchgate.net

Alternatively, aptamers can be used in fluorescence-based assays. The binding of N(τ)-(2-hydroxypropyl)histidine to a fluorescently labeled aptamer can induce a conformational change that leads to a change in the fluorescence signal. This principle has been applied in the development of highly sensitive detection methods for other target molecules. nih.gov

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric assays provide alternative methods for the detection and quantification of N(τ)-(2-hydroxypropyl)histidine, often relying on colorimetric or fluorescent changes upon interaction with the analyte.

A spectrophotometric sensor for histidine has been developed based on the aggregation of Ni(II)NTA-functionalized gold and silver nanoparticles. nih.gov This method utilizes the binding affinity between histidine and the Ni(II)NTA complex. nih.gov While monomeric amino acids did not induce aggregation, this approach could potentially be adapted for polymers or larger molecules containing the N(τ)-(2-hydroxypropyl)histidine moiety. nih.gov

Fluorometric detection can be achieved through derivatization reactions. For instance, a high-performance liquid chromatography (HPLC) method for the determination of histidine in complex matrices involves post-column derivatization with o-phthalaldehyde, which results in a fluorescent product that can be detected with high sensitivity. nih.govmdpi.com This method could be optimized for the detection of N(τ)-(2-hydroxypropyl)histidine after chromatographic separation.

The following table highlights the performance of a fluorometric method for histidine detection, providing a potential target for the development of assays for its derivative.

| Analytical Method | Linear Range | Limit of Detection (LOD) | Reference |

| HPLC with Post-Column Derivatization (o-phthalaldehyde) | 0.5 - 5.0 μM | 50 nM | nih.gov |

| Cation-Exchange Chromatography with Post-Column Derivatization | 1.5 - 30 mg kg⁻¹ | 0.5 mg kg⁻¹ | mdpi.com |

Hyphenated Techniques for Complex Mixture Analysis

The detection and quantification of L-Histidine, 1-(2-hydroxypropyl)- in complex biological and chemical matrices necessitates the use of highly selective and sensitive analytical methodologies. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for distinguishing the analyte from a multitude of other components. Among these, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of modified amino acids due to its exceptional specificity and sensitivity.

Two-dimensional liquid chromatography (2D-LC) is another advanced approach that can be employed to analyze polar compounds like histidine and its derivatives within intricate sample matrices. nih.gov A 2D-LC system that combines size-exclusion chromatography (SEC) with hydrophilic interaction liquid chromatography (HILIC) has been demonstrated to be effective in removing interferences and enabling precise mass measurements of histidine degradation products. nih.gov

For quantitative analysis, particularly in biological fluids, a robust LC-MS/MS method is often developed. This typically involves a reversed-phase liquid chromatography separation followed by detection using a triple quadrupole mass spectrometer. The instrument is usually operated in the multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. nih.gov The precursor ion, which is the protonated molecule of the analyte ([M+H]⁺), is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process allows for the accurate quantification of the target analyte even at very low concentrations.

The development of such a method involves meticulous optimization of both chromatographic and mass spectrometric parameters. Key chromatographic variables include the choice of the analytical column, the mobile phase composition (including organic modifier, aqueous component, and additives like formic acid to facilitate protonation), and the elution gradient. Mass spectrometric parameters that require optimization include the electrospray ionization (ESI) source conditions (e.g., spray voltage, capillary temperature), collision energy for fragmentation, and the selection of specific precursor and product ion transitions.

A study focused on the analysis of acrolein-specific adducts in proteins utilized high-performance liquid chromatography with online electrospray ionization tandem mass spectrometry to identify and quantify modified amino acids. nih.gov This approach highlights the utility of LC-MS/MS in characterizing adducts formed from the reaction of reactive species with amino acid residues in complex biological samples.

The table below illustrates a hypothetical set of optimized parameters for an LC-MS/MS method for the quantification of L-Histidine, 1-(2-hydroxypropyl)-.

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 10 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | To be determined based on the exact mass of L-Histidine, 1-(2-hydroxypropyl)- |

| Product Ions | To be determined from fragmentation studies |

| Collision Energy | Optimized for each transition |

Validation of such an analytical method is crucial to ensure its reliability for quantitative purposes. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table provides representative validation data that would be expected for a well-developed LC-MS/MS method for this type of analyte.

| Validation Parameter | Typical Performance |

|---|---|

| Linearity (r²) | > 0.99 |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

| Limit of Detection (LOD) | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | ~0.5 ng/mL |

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule, such as N(τ)-(2-hydroxypropyl)histidine, might interact with a biological target, typically a protein. nih.gov These methods are crucial in drug discovery and for understanding the biological roles of molecules.

Prediction of Binding Modes and Affinities with Target Biomolecules

Currently, there is a lack of publicly available research that specifically details the molecular docking of L-Histidine, 1-(2-hydroxypropyl)- with its potential target biomolecules. However, the principles of molecular docking can be applied to hypothesize its interactions. For instance, studies on other histidine derivatives have shown that the imidazole (B134444) ring and the amino acid backbone are key features for binding to protein active sites. jocpr.com In the case of N(τ)-(2-hydroxypropyl)histidine, the introduction of the 2-hydroxypropyl group would significantly alter its size, shape, and polarity compared to native L-histidine.

A hypothetical docking study would involve:

Target Selection: Identifying potential protein targets. Given that N(τ)-(2-hydroxypropyl)histidine is a modification of a natural amino acid, it might interact with histidine-binding proteins or enzymes that process histidine. nih.gov

Binding Site Prediction: Locating the most likely binding pocket on the target protein.

Conformational Sampling: Generating a variety of possible conformations of the ligand within the binding site.

Scoring: Estimating the binding affinity for each conformation to predict the most stable binding mode.

The 2-hydroxypropyl group could form additional hydrogen bonds through its hydroxyl group or engage in van der Waals interactions, potentially increasing its binding affinity to certain targets compared to L-histidine. The success of predicting the correct binding mode can be improved by considering multiple docking solutions. nih.gov

Interactive Table: Potential Interactions in a Hypothetical Docking Scenario

| Functional Group of N(τ)-(2-hydroxypropyl)histidine | Potential Interacting Residues in a Protein | Type of Interaction |

| Imidazole Ring | Aspartic Acid, Glutamic Acid, Serine, Threonine | Hydrogen Bonding, Pi-stacking |

| Carboxylate Group | Lysine, Arginine, Histidine | Salt Bridge, Hydrogen Bonding |

| Amino Group | Aspartic Acid, Glutamic Acid | Salt Bridge, Hydrogen Bonding |

| 2-Hydroxypropyl Group | Polar and Non-polar residues | Hydrogen Bonding, Van der Waals forces |

Conformational Analysis of N(τ)-(2-hydroxypropyl)histidine in Solution

The conformational flexibility of N(τ)-(2-hydroxypropyl)histidine in an aqueous environment is a critical factor influencing its biological activity. Molecular dynamics (MD) simulations can be employed to study its dynamic behavior. While specific MD studies on this compound are not readily found in the literature, the methodology would involve simulating the molecule in a box of water molecules over time to observe its preferred shapes and orientations.

Key aspects to be investigated would include:

Torsional Angles: The rotation around the single bonds, particularly those connecting the 2-hydroxypropyl group to the imidazole ring and the side chain to the amino acid backbone.

Intramolecular Hydrogen Bonding: The possibility of hydrogen bonds forming between the 2-hydroxypropyl group and the carboxylate or amino groups of the histidine moiety.

Solvation Shell: The arrangement of water molecules around the solute, which affects its solubility and interactions with other molecules.

Understanding the conformational landscape of N(τ)-(2-hydroxypropyl)histidine is essential for a complete picture of its interactions and reactivity. The protonation state of histidine residues can also influence conformational changes in proteins. nih.govnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of molecules.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of N(τ)-(2-hydroxypropyl)histidine determines its chemical reactivity. Density Functional Theory (DFT) is a common quantum chemical method used for this purpose. ias.ac.in Analysis of the electronic structure would reveal:

Molecular Orbitals: The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are important for intermolecular interactions.

Atomic Charges: Calculating the partial charges on each atom can help in understanding the polarity of the molecule and its ability to form hydrogen bonds and other electrostatic interactions.

Studies on L-histidine have shown how its electronic structure can be probed experimentally and computationally. rsc.org These principles can be extended to its derivatives.

Interactive Table: Predicted Electronic Properties of N(τ)-(2-hydroxypropyl)histidine

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO | Likely localized on the imidazole ring | Site for electrophilic attack |

| LUMO | Potentially distributed over the carboxyl group | Site for nucleophilic attack |

| Electrostatic Potential | Negative potential around the carboxylate and imidazole nitrogen atoms; positive potential around the amino group and hydroxyl proton | Guides intermolecular interactions |

pKa Prediction and Protonation State Modeling

The imidazole ring of histidine has a pKa near physiological pH, meaning it can exist in both protonated and deprotonated forms. nih.govnih.gov The addition of the 2-hydroxypropyl group to the τ-nitrogen of the imidazole ring would be expected to alter its pKa. Quantum chemical calculations can be used to predict this change.

The pKa of the modified imidazole ring is crucial as it determines the charge state of the molecule at a given pH, which in turn affects its solubility, conformational preferences, and ability to interact with biological targets. chemrxiv.orgmpg.de The pKa of histidine residues is highly sensitive to their microenvironment in proteins. nih.gov

While experimental determination is the gold standard, computational methods can provide valuable estimates. The general trend is that electron-donating groups increase the pKa, while electron-withdrawing groups decrease it. The 2-hydroxypropyl group is weakly electron-donating, which might slightly increase the pKa of the imidazole ring compared to unmodified histidine. Accurate pKa prediction often requires sophisticated computational approaches like alchemical free energy calculations. chemrxiv.org

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a series of compounds with their biological activity. While there is no extensive SAR data available for derivatives of L-Histidine, 1-(2-hydroxypropyl)-, one could be developed by synthesizing and testing a library of related molecules. nih.gov

A hypothetical SAR study could involve modifying the following parts of the molecule:

The Alkyl Chain: Varying the length and branching of the hydroxyalkyl group.

The Hydroxyl Group Position: Moving the hydroxyl group to different positions on the alkyl chain.

The Histidine Moiety: Introducing substituents on the imidazole ring or modifying the amino acid backbone.

By systematically altering the structure and measuring the effect on a specific biological activity, a predictive SAR model could be built. This model would be invaluable for designing new derivatives with enhanced potency or other desirable properties. SAR studies have been conducted on other histidine derivatives to explore their potential as inhibitors of various enzymes. nih.gov

Cheminformatics and Data Mining of Related Compounds

While specific cheminformatics and data mining studies focused exclusively on L-Histidine, 1-(2-hydroxypropyl)- are not extensively documented in publicly available research, the principles of these computational approaches can be applied by examining related histidine derivatives. Cheminformatics and data mining are powerful tools in medicinal chemistry and drug discovery for analyzing large datasets of chemical compounds to identify structure-activity relationships (SAR), predict physicochemical properties, and discover novel molecules with desired characteristics. chemrxiv.orgnih.gov

The analysis of compounds structurally related to L-Histidine, 1-(2-hydroxypropyl)- involves exploring databases and chemical libraries for molecules that share the core histidine scaffold but possess different functional modifications. These investigations help in understanding how specific chemical changes, such as the addition of a hydroxypropyl group, influence the biological activity and properties of the parent molecule.

Databases and Chemical Libraries

Several databases contain information on the physicochemical properties of amino acids and their derivatives. For instance, the AAindex database provides a collection of numerical indices for the physicochemical and biochemical properties of the 20 canonical amino acids, which serves as a foundational resource. mdpi.com For non-canonical amino acids, like modified histidines, tools and methods are being developed to estimate these properties. mdpi.com Databases such as the APDbase also collate numerous properties of amino acids, which can be instrumental in studying protein structures and functions. nih.govnih.govresearchgate.net

Chemical libraries, such as the Histidine-focused Covalent Library offered by Life Chemicals, contain thousands of compounds designed to interact with histidine residues. lifechemicals.com Data mining of such libraries allows researchers to screen for molecules with specific structural motifs or predicted binding affinities, accelerating the discovery of new potential therapeutic agents. lifechemicals.com

Physicochemical Properties of Related Histidine Derivatives

The modification of the histidine structure through the addition of functional groups leads to changes in its physicochemical properties. These properties are crucial for predicting the behavior of the compound in biological systems. Key properties include hydrophobicity, polarity, solvent-accessible surface area, and charge. researchgate.net

For example, the genetic incorporation of various histidine analogues into proteins has been a subject of study. Analogues such as 3-methyl-histidine, 3-pyridyl-alanine, and others have been successfully incorporated into proteins, allowing for the investigation of how these substitutions affect protein structure and function. acs.orgnih.gov The analysis of these derivatives provides a framework for understanding how the 1-(2-hydroxypropyl)- substitution would theoretically alter the properties of L-Histidine.

Below is a comparative table of key physicochemical properties for L-Histidine and some of its derivatives, illustrating the impact of structural modifications.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Water Solubility |

| L-Histidine | C₆H₉N₃O₂ | 155.15 | -3.2 | 45.6 mg/mL |

| 3-Methyl-L-histidine | C₇H₁₁N₃O₂ | 169.18 | - | - |

| N-Acetylhistidine | C₈H₁₁N₃O₃ | 197.19 | - | - |

Data for L-Histidine is experimentally derived, while data for other derivatives may be predicted through computational models. The lack of specific experimental data for many derivatives in public databases highlights the importance of predictive cheminformatics.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comnih.gov For histidine derivatives, QSAR models can be developed to predict their binding affinity to a particular target or their potential biological effects based on descriptors that quantify their structural, electronic, and physicochemical properties. nih.govnih.gov

Although a specific QSAR model for L-Histidine, 1-(2-hydroxypropyl)- is not available, studies on other classes of compounds, such as 1,2,5-thiadiazole (B1195012) derivatives and pyrrolopyrimidine derivatives, demonstrate the utility of this approach in drug design and optimization. nih.gov These studies often use descriptors like molecular weight, logP, polar surface area, and various topological and quantum chemical parameters to build predictive models. nih.govmdpi.com The insights gained from such analyses on related heterocyclic compounds can inform the potential applications and interactions of functionalized histidines.

In Silico Prediction of Properties

In the absence of experimental data, in silico methods are employed to predict a range of properties for novel or less-studied compounds. nih.govnih.gov For L-Histidine, 1-(2-hydroxypropyl)-, properties such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) can be predicted using various computational tools. These predictions are valuable in the early stages of drug discovery to assess the potential of a compound to be developed into a drug. nih.gov

The table below presents a hypothetical in silico prediction of key properties for L-Histidine, 1-(2-hydroxypropyl)-, based on general principles of how the hydroxypropyl group might influence the parent L-Histidine molecule.

| Property | Predicted Value/Characteristic | Rationale for Prediction |

| Molecular Weight | Increased compared to L-Histidine | Addition of a C₃H₇O group. |

| LogP | Potentially lower (more hydrophilic) | The hydroxyl group increases polarity. |

| Hydrogen Bond Donors/Acceptors | Increased number of donors and acceptors | Addition of a hydroxyl group. |

| Polar Surface Area (PSA) | Increased | The hydroxyl group contributes to the PSA. |

These predictions, while theoretical, provide a starting point for further experimental investigation and are a cornerstone of modern cheminformatics-driven research. The systematic analysis of related compounds through data mining and the application of predictive modeling are essential for unlocking the potential of novel derivatives like L-Histidine, 1-(2-hydroxypropyl)-.

Future Research Directions and Applications in Basic Sciences

Exploration of Novel Biochemical Pathways Involving N(τ)-(2-hydroxypropyl)histidine

While the core metabolic pathways of L-histidine are well-documented, involving its conversion to histamine, urocanic acid, and its role in carnosine synthesis, the metabolic fate and potential biochemical pathways of N(τ)-(2-hydroxypropyl)histidine remain largely unexplored. numberanalytics.comnih.gov Future research is critical to understand how the addition of a 2-hydroxypropyl group to the imidazole (B134444) ring of histidine influences its interaction with enzymes and its participation in metabolic networks.

Key research questions in this area include:

Enzymatic Processing: Investigating whether N(τ)-(2-hydroxypropyl)histidine can be recognized and metabolized by enzymes that typically act on L-histidine, such as histidine ammonia-lyase or histidine decarboxylase. nih.gov

Metabolic Fate: Tracing the metabolic pathway of this compound within cellular systems to identify potential breakdown products or further modifications.

Physiological Role: Determining if N(τ)-(2-hydroxypropyl)histidine is a naturally occurring metabolite or exclusively a product of exogenous reactions, and what its potential physiological or pathological significance might be.

Understanding these pathways is fundamental to appreciating the broader impact of amino acid derivatization in biological systems.

Development of Advanced Analytical Tools for Sub-Trace Detection

The ability to detect and quantify N(τ)-(2-hydroxypropyl)histidine at very low concentrations is paramount for studying its potential roles in biological systems. Current analytical methods for L-histidine often rely on derivatization to enhance detection by techniques such as high-performance liquid chromatography (HPLC) with fluorimetric or mass spectrometric detection. nih.govmdpi.com

Future research in this domain should focus on:

High-Sensitivity Mass Spectrometry: Developing targeted liquid chromatography-mass spectrometry (LC-MS) methods, including tandem mass spectrometry (MS/MS), to achieve high selectivity and sensitivity for N(τ)-(2-hydroxypropyl)histidine in complex biological matrices like plasma and cell lysates.

Novel Derivatization Reagents: Synthesizing new derivatizing agents that react specifically with the hydroxypropylated histidine to introduce a highly responsive chromophore or fluorophore, thereby lowering the limits of detection. nih.gov

Immunochemical Assays: Generating specific antibodies that can recognize the N(τ)-(2-hydroxypropyl)histidine structure, enabling the development of highly specific and sensitive enzyme-linked immunosorbent assays (ELISAs) for high-throughput screening.

The table below summarizes potential analytical advancements for the detection of N(τ)-(2-hydroxypropyl)histidine.

| Analytical Technique | Potential Advancement | Anticipated Benefit |

| HPLC-MS/MS | Optimization of fragmentation patterns and chromatographic separation. | High specificity and quantification in complex mixtures. |

| Fluorimetric HPLC | Development of a specific pre- or post-column derivatization reagent. nih.gov | Enhanced sensitivity for low-concentration samples. |

| Immunoassays (ELISA) | Production of monoclonal or polyclonal antibodies against N(τ)-(2-hydroxypropyl)histidine. | High-throughput and cost-effective screening of numerous samples. |

Integration into Synthetic Biology for Engineered Systems

Synthetic biology offers a powerful platform to explore the functional consequences of incorporating modified amino acids into proteins. The genetic incorporation of histidine derivatives has already been achieved using engineered pyrrolysyl-tRNA synthetase/tRNA pairs, allowing for the site-specific insertion of these non-canonical amino acids into proteins. nih.gov

Future research can extend this technology to N(τ)-(2-hydroxypropyl)histidine to:

Create Novel Enzymes: Engineer enzymes with this modified histidine in their active sites to potentially alter their catalytic activity, substrate specificity, or stability. The unique steric and electronic properties of the hydroxypropyl group could lead to novel biocatalysts.

Develop Protein-Based Biomaterials: Incorporate N(τ)-(2-hydroxypropyl)histidine into structural proteins to modify their physical properties, such as thermal stability, solubility, or self-assembly characteristics.

Probe Protein-Protein Interactions: The introduction of this bulky, hydrophilic group at specific sites on a protein surface could be used to systematically probe and modulate protein-protein interaction interfaces. nih.gov

Contribution to Fundamental Understanding of Amino Acid Derivatization in Biological Systems

The study of N(τ)-(2-hydroxypropyl)histidine provides a valuable model for understanding the broader phenomenon of amino acid derivatization. This process, where a standard amino acid is chemically modified, can have profound effects on protein structure and function.

Future research in this context should aim to:

Elucidate Reaction Mechanisms: Investigate the chemical mechanisms by which histidine might become hydroxypropylated in biological systems, for instance, through reactions with endogenous or exogenous epoxides.

Compare with Other Modifications: Compare the biochemical and functional consequences of N(τ)-hydroxypropylation with other known histidine modifications, such as phosphorylation or methylation, to understand the specific impact of this particular derivatization.

Impact on Protein Structure and Function: Utilize biophysical techniques like X-ray crystallography and NMR spectroscopy to determine how the presence of N(τ)-(2-hydroxypropyl)histidine within a polypeptide chain affects its three-dimensional structure, dynamics, and ultimately its biological function. nih.gov

Potential as Molecular Probes for Biological Research

The unique chemical handle provided by the 2-hydroxypropyl group makes N(τ)-(2-hydroxypropyl)histidine an attractive candidate for the development of molecular probes. Recent advancements have focused on creating chemical probes to react with and label histidine residues to study their function and accessibility in live cells. nih.gov

Building on this, future research could develop N(τ)-(2-hydroxypropyl)histidine into:

Affinity-Based Probes: Synthesize derivatives of N(τ)-(2-hydroxypropyl)histidine that incorporate reporter tags (e.g., biotin, fluorescent dyes) or cross-linking agents. These probes could be used to identify and isolate proteins that interact with this modified amino acid.

Probes for Enzyme Activity: Design substrates for enzymes where the enzymatic modification of the N(τ)-(2-hydroxypropyl)histidine moiety leads to a detectable signal, such as a change in fluorescence or color.

In-situ Labeling Reagents: Develop cell-permeable reagents that can selectively react with and label N(τ)-(2-hydroxypropyl)histidine within living cells, allowing for the visualization and tracking of this modification in its native environment.

The development of such probes would provide powerful tools to dissect the roles of modified amino acids in cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.